molecular formula C18H21BrN2O3S2 B2830648 N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-93-2

N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2830648
CAS No.: 1105222-93-2
M. Wt: 457.4
InChI Key: RVPOEHRXEIHZBG-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: is a complex organic compound that features a brominated aromatic ring, a thiophene sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-methylphenyl, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.

    Formation of Piperidine Derivative: The brominated product is then reacted with piperidine under basic conditions to form the piperidine derivative.

    Sulfonylation: The piperidine derivative is sulfonylated using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated product.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study the effects of brominated aromatic compounds on biological systems. It can also serve as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be used as a handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S2/c1-13-11-14(19)7-8-16(13)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOEHRXEIHZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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